Methyl 9,12-octadecadienoate (CAS 2462-85-3), commonly known as methyl linoleate, is a polyunsaturated fatty acid methyl ester (FAME) featuring two cis double bonds at the 9- and 12-positions. As an 18:2 FAME, it serves as a critical procurement benchmark in biodiesel stability testing, biolubricant formulation, and lipid chemistry. Unlike its saturated or monounsaturated counterparts, the presence of an active bis-allylic methylene group makes it highly reactive toward autoxidation and epoxidation [1]. Its low kinematic viscosity (approximately 4.5 cSt at 40°C) and lack of an acidic proton make it a highly processable reactive diluent and a superior analytical standard compared to the free fatty acid form [2].
Substituting methyl linoleate with monounsaturated esters like methyl oleate or the free acid (linoleic acid) fundamentally alters reaction kinetics and formulation stability. Methyl oleate lacks the bis-allylic methylene group, resulting in an oxidation rate that is roughly 41 times slower, rendering it useless as a stress-test benchmark for antioxidant packages [1]. Furthermore, during epoxidation, methyl oleate can only yield a monoepoxide, whereas methyl linoleate achieves high yields of diepoxides, doubling the cross-linking density necessary for rigid bioplastics and high-performance biolubricants [2]. Conversely, using free linoleic acid introduces an acidic proton that can catalyze unwanted side reactions, increase viscosity, and complicate transesterification workflows in base-sensitive environments.
The bis-allylic methylene group in methyl linoleate drastically accelerates hydrogen abstraction by peroxyl radicals. Quantitative kinetic studies demonstrate that the oxidation rate of methyl linoleate is approximately 41 times faster than that of methyl oleate (18:1 FAME) under identical thermal conditions [1]. In accelerated oxidation tests, methyl linoleate exhibits an extremely short induction period (e.g., ~0.12 h compared to >200 h for saturated esters), making it the primary driver of biodiesel degradation and the ultimate benchmark for stability.
| Evidence Dimension | Autoxidation Rate / Induction Period |
| Target Compound Data | Oxidation rate is ~41x higher; induction period ~0.12 h. |
| Comparator Or Baseline | Methyl oleate (18:1 FAME) |
| Quantified Difference | 41-fold increase in oxidation rate. |
| Conditions | Accelerated thermal oxidation (e.g., Rancimat method or isothermal thermogravimetry). |
Procurement of pure methyl linoleate is essential for accurately stressing and validating antioxidant additive packages for high-PUFA biofuels and lubricants.
For polymer and biolubricant synthesis, the number of double bonds directly dictates the final oxirane oxygen content (OOC). Under Prilezhaev epoxidation conditions, methyl linoleate achieves a 97% yield of methyl 9,10-12,13-diepoxyoctadecanoate [1]. In contrast, methyl oleate can only form a monoepoxide. The complete conversion of both double bonds in methyl linoleate provides a significantly higher cross-linking density, which is critical for formulating rigid bioplastics or high-viscosity-index biolubricant basestocks.
| Evidence Dimension | Epoxide Yield and Functionality |
| Target Compound Data | 97% yield of diepoxide (methyl 9,10-12,13-diepoxyoctadecanoate). |
| Comparator Or Baseline | Methyl oleate (yields only monoepoxide). |
| Quantified Difference | 2x functional epoxide groups per molecule compared to oleate. |
| Conditions | Full epoxidation via Prilezhaev method or chemo-enzymatic catalysis. |
Buyers developing thermosetting biopolymers or advanced biolubricants must select the 18:2 ester to achieve the necessary oxirane density that 18:1 esters cannot provide.
Esterification of linoleic acid to methyl linoleate significantly alters its rheological and chemical handling profile. Methyl linoleate exhibits a low kinematic viscosity of approximately 4.5 to 4.8 cSt at 40°C, making it highly processable as a reactive diluent or solvent [1]. Furthermore, the removal of the free carboxylic acid proton prevents acid-catalyzed degradation in sensitive formulations and lowers the boiling point/volatility profile, which is why it is the preferred analytical standard for GC-MS lipid profiling over the free acid.
| Evidence Dimension | Kinematic Viscosity & Acidity |
| Target Compound Data | ~4.5 - 4.8 cSt at 40°C; Acid value < 1 mg KOH/g. |
| Comparator Or Baseline | Free linoleic acid (higher viscosity, high acid value). |
| Quantified Difference | Elimination of acidic proton and significant reduction in viscosity. |
| Conditions | Standard handling and rheological measurement at 40°C. |
Formulators and analytical chemists procure the methyl ester to ensure low-viscosity processability and compatibility with base-sensitive catalytic systems.
Because methyl linoleate oxidizes 41 times faster than methyl oleate, it is the standard 'worst-case' component used to evaluate the efficacy of synthetic and natural antioxidants (like TBHQ) in biodiesel and biolubricant formulations [1].
The ability to form a diepoxide with 97% yield makes this compound an ideal procurement target for synthesizing high-oxirane-content plasticizers and cross-linking agents for bio-based PVC alternatives [2].
Its low viscosity and high volatility compared to free linoleic acid make methyl linoleate an essential, non-degrading analytical standard for calibrating gas chromatography equipment used in food science and lipidomics[1].